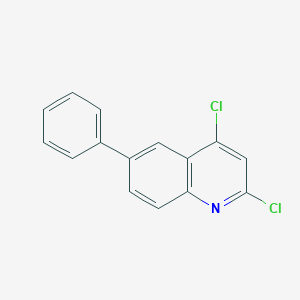
2,4-Dichloro-6-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-phenylquinoline is a compound belonging to the quinoline family, characterized by a quinoline core structure with chlorine and phenyl substituents. The quinoline moiety is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenylquinoline typically involves the reaction of 2-amino-5-chlorobenzophenone with an equimolar amount of 2-acetamido-5-methylbenzophenone in the presence of polyphosphoric acid. Another method involves the reaction of 2,6-dichloro-4-phenylquinoline with 2-amino-5-methylbenzophenone in the presence of copper powder.
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions: 2,4-Dichloro-6-phenylquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.
Reduction: Typically involves reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Chlorination reactions using reagents like phosphorus oxychloride (POCl3) are common.
Common Reagents and Conditions:
Oxidation: DDQ and molecular oxygen.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: POCl3 for chlorination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination can introduce additional chlorine atoms into the aromatic system, while oxidation can lead to the formation of quinoline N-oxides.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-6-phenylquinoline involves its interaction with molecular targets and pathways within biological systems. For instance, its antibacterial activity may be attributed to its ability to interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
2,6-Dichloro-4-phenylquinoline: Shares a similar quinoline core structure with chlorine and phenyl substituents.
2,4-Dichloro-6-((quinoline-8-ylimino)methyl)phenolate: Another quinoline derivative with similar substituents.
Uniqueness: 2,4-Dichloro-6-phenylquinoline is unique due to its specific substitution pattern, which can influence its chemical behavior and biological activity.
属性
分子式 |
C15H9Cl2N |
|---|---|
分子量 |
274.1 g/mol |
IUPAC 名称 |
2,4-dichloro-6-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-13-9-15(17)18-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
UCFFFVPMEYFDTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)

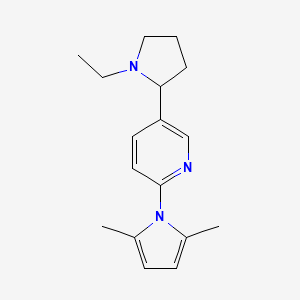
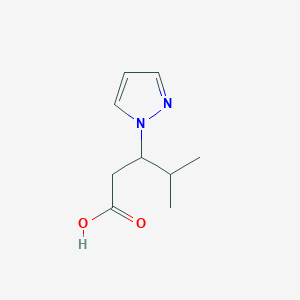
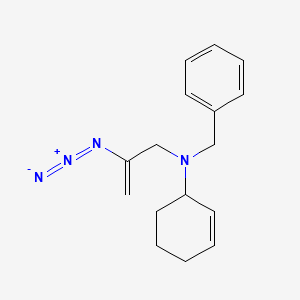

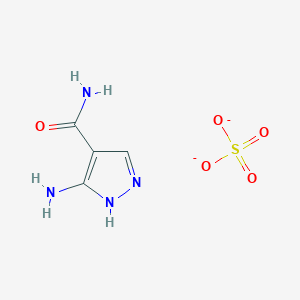
![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)



![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)

